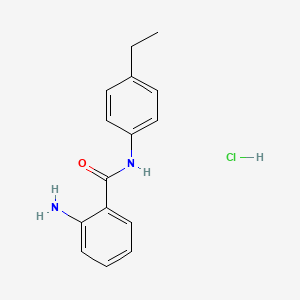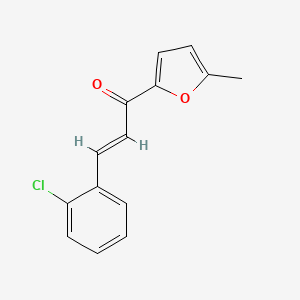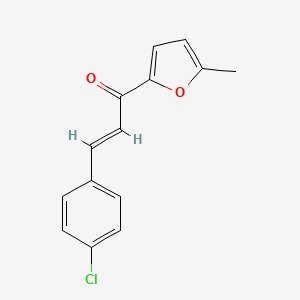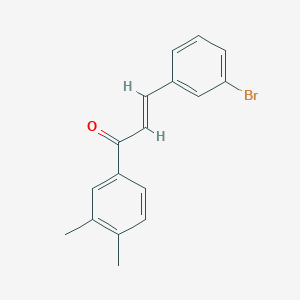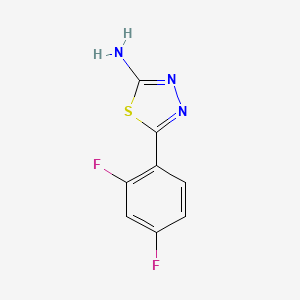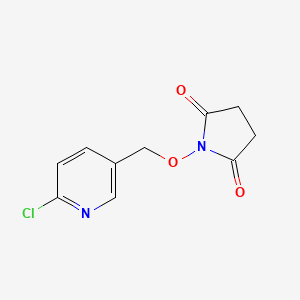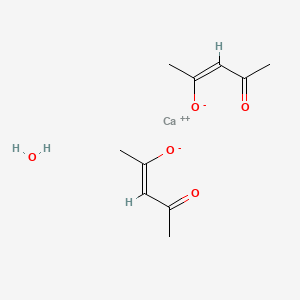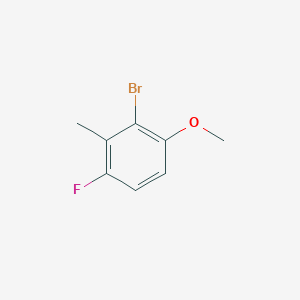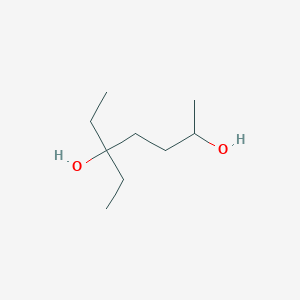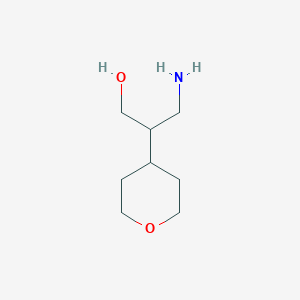
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
説明
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane (TMC) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a strong odor that is used in organic synthesis, as a solvent, and as a reagent in various laboratory experiments. TMC is a highly reactive compound that can form a variety of derivatives and can be used to synthesize a range of compounds.
科学的研究の応用
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a solvent for a variety of reactions, and as a catalyst in a range of reactions. Additionally, it has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the production of fuels, and in the synthesis of nanomaterials.
作用機序
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is a highly reactive compound that can form a variety of derivatives. The mechanism of action of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is based on its ability to react with a variety of compounds. The reaction of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane with a compound can result in the formation of a new compound, or the formation of a derivative of the original compound. The reaction of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane with a compound can be catalyzed by a variety of reagents, such as anhydrous aluminum chloride, and can result in the formation of a variety of derivatives.
Biochemical and Physiological Effects
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of various neurotransmitters, such as serotonin and norepinephrine. Furthermore, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the production of prostaglandins, which are important for various physiological processes.
実験室実験の利点と制限
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a number of advantages for laboratory experiments. It is a highly reactive compound that can form a variety of derivatives, and it can be used as a reagent in a variety of reactions. Additionally, it has a low boiling point, which makes it ideal for use in a variety of laboratory experiments. Furthermore, it is relatively inexpensive and readily available.
However, there are also some limitations to using 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane in laboratory experiments. It is a highly reactive compound, and it can form a variety of derivatives, which can make it difficult to control the reaction. Additionally, it has a strong odor, which can be unpleasant in a laboratory setting. Furthermore, it is a volatile liquid, and it must be handled carefully in order to prevent accidents.
将来の方向性
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane has a wide range of potential applications in the scientific research field. It can be used as a reagent in organic synthesis, as a solvent for a variety of reactions, and as a catalyst in a range of reactions. Additionally, it can be used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. Furthermore, it can be used in the synthesis of polymers, in the production of fuels, and in the synthesis of nanomaterials.
In the future, 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane could be used in the development of new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used in the development of new materials and technologies, such as nanomaterials and fuel cells. Furthermore, it could be used in the development of new catalysts and reagents, which could be used in a variety of laboratory experiments. Finally, it could be used in the development of new analytical techniques, which could be used to study a variety of compounds and reactions.
合成法
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane can be synthesized by the reaction of 1,1,2-trifluoro-3-methylcyclobutane with chlorine gas in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product. The reaction is typically carried out at room temperature, but it can also be carried out at higher temperatures. The reaction is complete when the product is isolated and purified.
特性
IUPAC Name |
2-chloro-1,1,2-trifluoro-3-methylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3/c1-3-2-4(7,8)5(3,6)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOGVCWIUNLLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1(F)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256219 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
CAS RN |
766-21-2 | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



